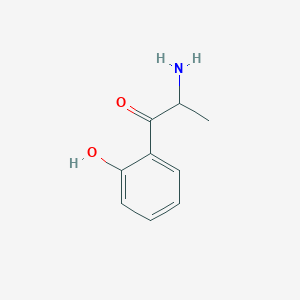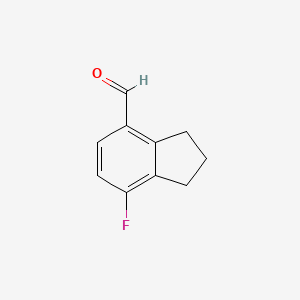
(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound belonging to the class of pyrazoles It features a pyrazole ring substituted with two methyl groups and an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method involves the use of sodium hydride as a base in a solvent such as tetrahydrofuran (THF) at room temperature . The reaction mixture is then quenched with water and the product is extracted using an organic solvent like diethyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrazole-5-carbaldehyde or pyrazole-5-carboxylic acid.
Reduction: Formation of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazole-3-carbaldehyde
- 4-Iodo-1-methyl-1H-pyrazole
- 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethan-1-ol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-5-4-7(6(2)10)9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1 |
Clave InChI |
LSLCBMDCQBRWQN-LURJTMIESA-N |
SMILES isomérico |
CC1=NN(C(=C1)[C@H](C)O)C |
SMILES canónico |
CC1=NN(C(=C1)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


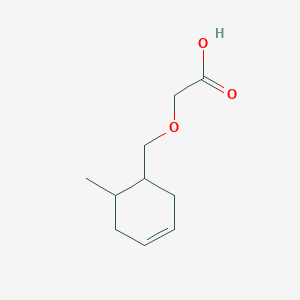
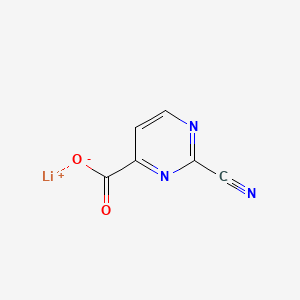


![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
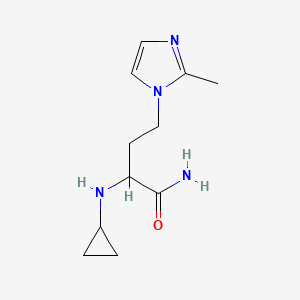
![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
